4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a complex organic compound known for its versatile applications in scientific research. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, isopropyl, and methyl groups, as well as a pyridine moiety. Its unique structure imparts specific chemical properties that make it valuable in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Nitration and Reduction: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group, followed by reduction to form an amine.
Sulfonation: The amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Substitution Reactions: Subsequent substitution reactions introduce the ethoxy, isopropyl, and methyl groups onto the benzene ring.
Pyridine Coupling: Finally, the pyridine moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts to minimize production costs.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its therapeutic potential in treating diseases where sulfonamide derivatives are effective, such as bacterial infections.
Industry: Employed in the synthesis of specialty chemicals and materials due to its unique reactivity profile.
Mechanism of Action
The mechanism by which 4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide exerts its effects often involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide: Lacks the pyridine moiety, which may reduce its biological activity.
N-(3-methylpyridin-2-yl)benzenesulfonamide: Lacks the ethoxy, isopropyl, and methyl groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the pyridine moiety enhances its ability to interact with biological targets, while the ethoxy, isopropyl, and methyl groups modulate its solubility and reactivity.
Properties
IUPAC Name |
4-ethoxy-2-methyl-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-16-10-14(5)17(11-15(16)12(2)3)24(21,22)20-18-13(4)8-7-9-19-18/h7-12H,6H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBRWSIZNNTHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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